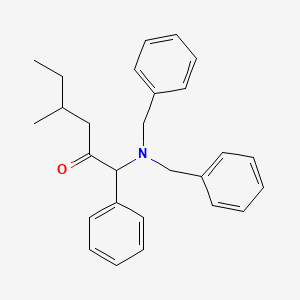![molecular formula C13H9ClN2OS B12592355 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole CAS No. 649720-48-9](/img/structure/B12592355.png)
2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a 4-chloropyridin-2-yl group attached to the benzoxazole moiety through a sulfanyl (thioether) linkage.
準備方法
The synthesis of 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 4-chloropyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the benzoxazole ring. Industrial production methods may involve the use of different catalysts and optimized reaction conditions to enhance yield and purity .
化学反応の分析
2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and has been investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Research has explored its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity .
作用機序
The mechanism of action of 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
類似化合物との比較
Similar compounds to 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole include:
2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine: This compound has a similar structure but with an ethanamine group instead of the benzoxazole ring.
(4-Chloro-pyridin-2-yl)-methanol: This compound features a hydroxyl group instead of the benzoxazole moiety.
2-{[(4-Methoxy-3-Methyl-2-Pyridinyl)-Methylthio]-Benzimidazole: This compound has a benzimidazole ring instead of the benzoxazole ring. The uniqueness of this compound lies in its specific combination of the benzoxazole and chloropyridinyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
649720-48-9 |
|---|---|
分子式 |
C13H9ClN2OS |
分子量 |
276.74 g/mol |
IUPAC名 |
2-[(4-chloropyridin-2-yl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C13H9ClN2OS/c14-9-5-6-15-10(7-9)8-18-13-16-11-3-1-2-4-12(11)17-13/h1-7H,8H2 |
InChIキー |
GUMFAYPNKFVOSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=NC=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)

![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)
![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)

![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline](/img/structure/B12592330.png)


![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)

